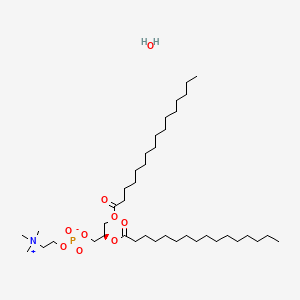![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4, also known as PPMP-d4, is a deuterated analogue of PPMP, which is a potent inhibitor of glycosphingolipid biosynthesis. PPMP-d4 is a useful tool for studying the role of glycosphingolipids in various biological processes.
Mecanismo De Acción
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 inhibits the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 prevents the formation of glycosphingolipids and alters the glycosylation patterns of cell surface proteins and lipids.
Efectos Bioquímicos Y Fisiológicos
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been shown to have a variety of biochemical and physiological effects, including changes in cell surface glycosylation patterns, alterations in cell signaling pathways, and changes in cell behavior. It has also been shown to have anti-tumor effects in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in lab experiments is that it is a potent and specific inhibitor of glycosphingolipid biosynthesis. However, one limitation is that it may have off-target effects on other enzymes involved in lipid metabolism.
Direcciones Futuras
There are many future directions for research involving 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4. One area of research could be to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research could be to study its effects on other biological processes, such as immune cell function and inflammation. Additionally, the development of new inhibitors of glycosphingolipid biosynthesis could be explored, potentially leading to the development of new therapies for a variety of diseases.
Métodos De Síntesis
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can be synthesized by the reaction of 4-(4-morpholinyl)-3-(4-nitrophenyl)-2(5H)-furanone-d4 with (R)-3-aminopropylphthalimide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to remove the phthalimide protecting group, yielding 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4.
Aplicaciones Científicas De Investigación
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been widely used in scientific research to study the role of glycosphingolipids in various biological processes, such as cell signaling, cell adhesion, and membrane trafficking. It has been shown to inhibit the biosynthesis of glycosphingolipids, leading to changes in cell surface glycosylation patterns and alterations in cell behavior.
Propiedades
Número CAS |
1329838-35-8 |
|---|---|
Nombre del producto |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 |
Fórmula molecular |
C21H21N3O5 |
Peso molecular |
399.439 |
Nombre IUPAC |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
Clave InChI |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Sinónimos |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



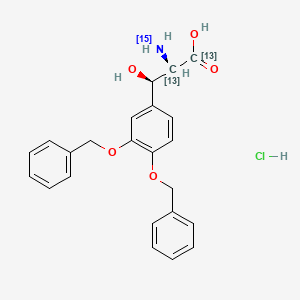
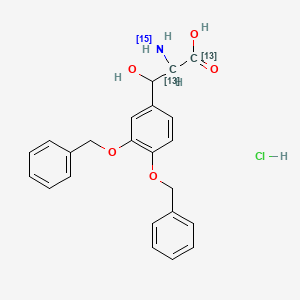
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
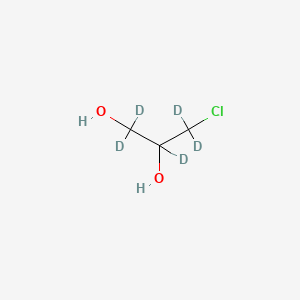
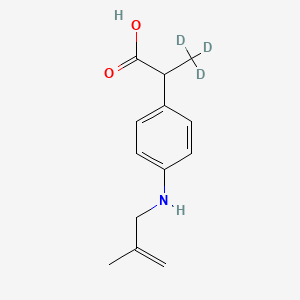
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)
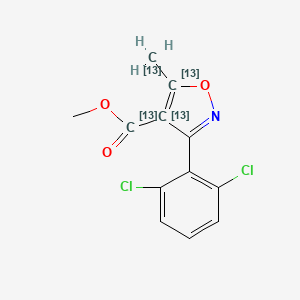

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
